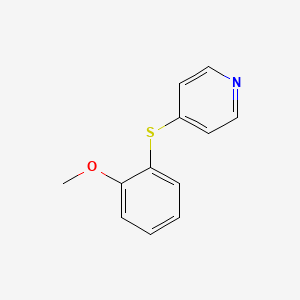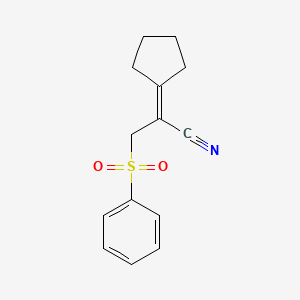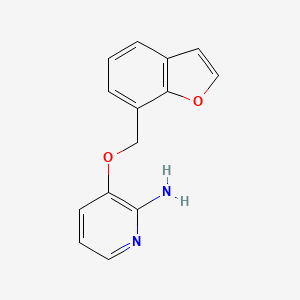
Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate is an organic compound that belongs to the class of phenalenes. Phenalenes are polycyclic aromatic hydrocarbons with interesting chemical properties and potential applications in various fields. This compound is characterized by its unique structure, which includes a methyl ester group and a ketone functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Organic solvents like toluene or ethanol
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Batch or continuous flow reactors
- Purification steps: Crystallization, distillation, or chromatography
化学反応の分析
Types of Reactions
Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate can undergo various chemical reactions, including:
- Oxidation: Conversion to carboxylic acids or other oxidized derivatives
- Reduction: Formation of alcohols or other reduced products
- Substitution: Introduction of different functional groups
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Substitution reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation: Formation of carboxylic acids
- Reduction: Formation of alcohols
- Substitution: Formation of halogenated or other substituted derivatives
科学的研究の応用
- Chemistry: Used as a building block for the synthesis of more complex molecules
- Biology: Potential use in studying biological pathways and interactions
- Medicine: Investigated for its potential therapeutic properties
- Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:
- Enzyme inhibition or activation
- Receptor binding
- Modulation of signaling pathways
類似化合物との比較
Similar Compounds
- Phenalene: The parent compound with a similar polycyclic structure
- Methyl 3-oxo-2,3-dihydro-1H-phenalene-2-carboxylate: A closely related compound with a different substitution pattern
Uniqueness
Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate is unique due to its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to other phenalene derivatives.
特性
CAS番号 |
645388-63-2 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC名 |
methyl 3-oxo-2,4-dihydro-1H-phenalene-3a-carboxylate |
InChI |
InChI=1S/C15H14O3/c1-18-14(17)15-9-3-6-10-4-2-5-11(13(10)15)7-8-12(15)16/h2-6H,7-9H2,1H3 |
InChIキー |
GQQTYGZUBWHIRE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CC=CC3=CC=CC(=C31)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)

![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)


![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
